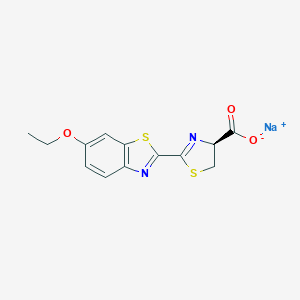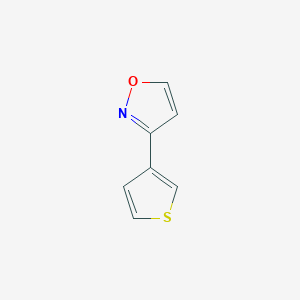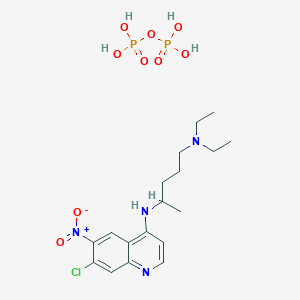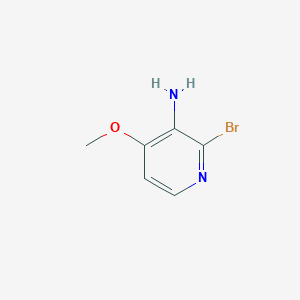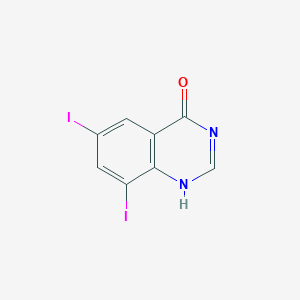
3-Oxo-1,4-thiazepane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-1,4-thiazepane-4-carbaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a versatile building block that can be used for the synthesis of a wide range of biologically active molecules.
Wirkmechanismus
The mechanism of action of 3-Oxo-1,4-thiazepane-4-carbaldehyde is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various biological processes. For example, it has been shown to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication. It has also been shown to inhibit the activity of fungal chitin synthase, which is involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
3-Oxo-1,4-thiazepane-4-carbaldehyde has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains. It has also been shown to exhibit antiviral activity against certain viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, it has been shown to exhibit anticancer activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Oxo-1,4-thiazepane-4-carbaldehyde is its versatility as a building block for the synthesis of biologically active molecules. It can be easily modified to introduce different functional groups, which can be used to fine-tune the biological activity of the resulting compounds. However, one of the limitations of using 3-Oxo-1,4-thiazepane-4-carbaldehyde in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are several future directions for the research on 3-Oxo-1,4-thiazepane-4-carbaldehyde. One potential direction is the development of new synthetic methods for the preparation of this compound. Another direction is the investigation of its potential use as a chiral building block for the synthesis of enantiopure compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic applications in various disease areas.
Synthesemethoden
The synthesis of 3-Oxo-1,4-thiazepane-4-carbaldehyde can be achieved by the reaction of thioamide with acetaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate thiazolidine, which is subsequently oxidized to the desired product. This method has been optimized for high yield and purity and can be easily scaled up for industrial applications.
Wissenschaftliche Forschungsanwendungen
3-Oxo-1,4-thiazepane-4-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. It has also been investigated for its potential use as a chiral building block for the synthesis of enantiopure compounds.
Eigenschaften
CAS-Nummer |
111073-15-5 |
|---|---|
Produktname |
3-Oxo-1,4-thiazepane-4-carbaldehyde |
Molekularformel |
C6H9NO2S |
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
3-oxo-1,4-thiazepane-4-carbaldehyde |
InChI |
InChI=1S/C6H9NO2S/c8-5-7-2-1-3-10-4-6(7)9/h5H,1-4H2 |
InChI-Schlüssel |
ONBFCRTYSLBMRQ-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CSC1)C=O |
Kanonische SMILES |
C1CN(C(=O)CSC1)C=O |
Synonyme |
1,4-Thiazepine-4(5H)-carboxaldehyde, tetrahydro-3-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



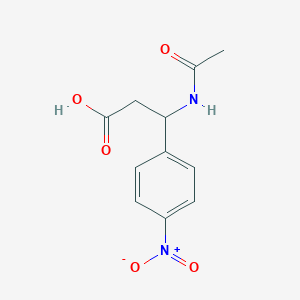
![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)
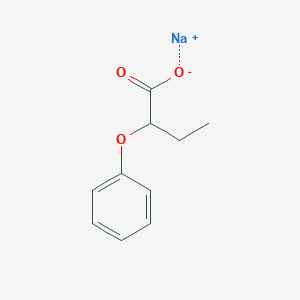

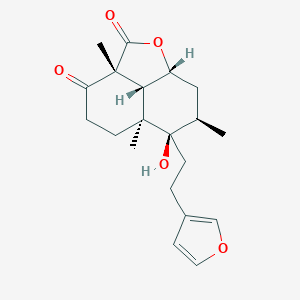
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)
